Bis(L-cysteinato)gold(I)
Description
Properties
CAS No. |
71547-19-8 |
|---|---|
Molecular Formula |
C6H13AuN2O4S2- |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-amino-3-sulfidopropanoate;gold;hydron |
InChI |
InChI=1S/2C3H7NO2S.Au/c2*4-2(1-7)3(5)6;/h2*2,7H,1,4H2,(H,5,6);/p-1 |
InChI Key |
CWABLDUNIBUUOF-UHFFFAOYSA-M |
SMILES |
[H+].[H+].[H+].C(C(C(=O)[O-])N)[S-].C(C(C(=O)[O-])N)[S-].[Au] |
Canonical SMILES |
[H+].[H+].[H+].C(C(C(=O)[O-])N)[S-].C(C(C(=O)[O-])N)[S-].[Au] |
Synonyms |
bis(L-cysteinato)gold(I) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Gold(I) Compounds
Structural and Ligand-Based Comparisons
(D-Penicillaminato)gold(I)
- Ligand Type: D-penicillamine, a thiol-containing amino acid analogous to L-cysteine but with a bulkier dimethyl group.
- Coordination Geometry : Linear, similar to Bis(L-cysteinato)gold(I), but steric hindrance from the dimethyl group alters reactivity and stability.
- Stability : Exhibits lower solubility in aqueous solutions compared to Bis(L-cysteinato)gold(I), likely due to increased hydrophobicity .
- Applications: Used in anti-arthritic drugs (e.g., auranofin), but its bulkier structure reduces ligand exchange rates compared to cysteine derivatives .
Triethylphosphine-(L-cysteinato-S)gold(I)
- Ligand Composition : Combines L-cysteine with a triethylphosphine ligand.
- Synthesis : Prepared via solid-phase grinding of triethylphosphine gold(I) chloride and L-cysteine, achieving >98% purity. This method avoids solution-phase instability issues common in gold(I)-thiolate complexes .
- Coordination Geometry : Linear, with phosphine ligands enhancing stability in the solid state.
- Key Difference: The phosphine ligand increases air stability but reduces biological compatibility compared to purely amino acid-coordinated complexes .
Triphenylphosphine-(N-benzoyl-L-alaninato)gold(I)
- Ligand Type: N-benzoyl-L-alanine (a modified amino acid) and triphenylphosphine.
- Structure: Crystallographic studies confirm linear coordination, with minimal interaction between the gold center and the carboxylate group of the amino acid .
- Applications : Primarily used in catalysis due to the phosphine ligand’s electron-donating properties, contrasting with Bis(L-cysteinato)gold(I)’s biological role .
Stability and Reactivity
- Solution-Phase Instability : Bis(L-cysteinato)gold(I) is prone to ligand scrambling in solution, whereas phosphine-containing analogs (e.g., triethylphosphine-(L-cysteinato-S)gold(I)) exhibit greater stability in the solid phase .
- Oxidative Reactivity : Unlike gold(III)-cysteinato complexes, which show photoluminescent properties, gold(I) derivatives like Bis(L-cysteinato)gold(I) are less redox-active but participate in oxidative cleavage of disulfide bonds in biological systems .
Pharmacological and Toxicological Profiles
- Bis(L-cysteinato)gold(I) : Implicated in gold toxicity due to its ability to oxidize disulfide bonds in proteins, leading to cellular damage .
- Comparison with [Au(en)Cl₂]+ : While both compounds induce methionine oxidation, Bis(L-cysteinato)gold(I) shows higher affinity for thiol-rich environments, such as renal tissues .
- Medicinal Gold Complexes: Auranofin (a phosphine-gold(I)-thiolate) has higher clinical efficacy but greater systemic toxicity compared to Bis(L-cysteinato)gold(I), which is rarely used therapeutically due to instability .
Comparative Data Table
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method for synthesizing Bis(L-cysteinato)gold(I) involves the reaction of L-cysteine with potassium tetrabromoaurate(III) (KAuBr₄) in acidic media. The process initiates with the reduction of Au(III) to Au(I), followed by sequential ligand substitution. In the first step, L-cysteine displaces bromide ions from KAuBr₄ to form L-cysteinatogold(I):
Excess L-cysteine drives the equilibrium toward the formation of the bis-complex:
The apparent formation constant () for this reaction at pH 7.4 and 37°C is , reflecting the thermodynamic stability of the bis-complex.
Table 1: Solubility of Bis(L-cysteinato)gold(I) Under Varied Conditions
| pH | Temperature (°C) | Solubility (μM) |
|---|---|---|
| 4.0 | 25 | 0.2 |
| 7.4 | 37 | 1.0 |
| 10 | 25 | 0.5 |
Seed-Mediated Synthesis Using Tetrachloroauric Acid
Protocol for Chiral Nanoparticle Synthesis
While primarily employed for fabricating chiral gold nanoparticles, seed-mediated growth methods using tetrachloroauric acid (HAuCl₄) and L-cysteine provide insights into bis-complex formation. The synthesis involves three stages:
-
Seed Formation : Spherical gold seeds are generated by reducing HAuCl₄ with sodium borohydride (NaBH₄) in the presence of cetyltrimethylammonium bromide (CTAB).
-
Growth Phase : Seeds are incubated with HAuCl₄, ascorbic acid (AA), and L-cysteine at 37°C. L-cysteine acts as both a reducing agent and a chiral inducer, facilitating Au(I)-thiolate bond formation.
-
Bis-Complex Assembly : Excess L-cysteine promotes the stabilization of Bis(L-cysteinato)gold(I) on nanoparticle surfaces, confirmed via chromatographic separation (Kav = 1.15).
Role of CTAB and Ascorbic Acid
-
CTAB : Stabilizes gold nuclei and prevents aggregation, enabling controlled bis-complex deposition.
-
Ascorbic Acid : Reduces Au(III) to Au(I), ensuring a steady supply of Au⁺ for cysteine coordination.
Cyanide-Free Electrodeposition Method
Industrial-Scale Production
A patent-pending method eliminates cyanide by reacting L-cysteine directly with tetrachloroauric acid in aqueous media. This approach, tailored for electroplating applications, involves:
-
Dissolving HAuCl₄ in deionized water.
-
Adding L-cysteine hydrochloride under vigorous stirring, maintaining a 2:1 ligand-to-gold ratio.
-
Adjusting pH to 7–8 with ammonium hydroxide to precipitate the bis-complex.
The resulting solution exhibits long-term stability (>6 months) and suitability for gold deposition on electronic components.
Advantages Over Traditional Methods
-
Safety : Avoids toxic cyanide intermediates.
Comparative Analysis of Synthesis Routes
Table 2: Key Metrics Across Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| KAuBr₄ Acidic Reaction | 85–90 | 98 | Laboratory | Moderate |
| HAuCl₄ Seed-Mediated | 70–75 | 90 | Pilot-Scale | High |
| Cyanide-Free Electrodep. | 95 | 99 | Industrial | Low |
Q & A
Q. What are the established methods for synthesizing Bis(L-cysteinato)gold(I) in a laboratory setting, and how is its structural integrity confirmed?
Bis(L-cysteinato)gold(I) is typically synthesized via electrochemical reduction of Au(III) precursors in the presence of L-cysteine under controlled pH conditions. Structural validation relies on crystallographic techniques such as single-crystal X-ray diffraction (XRD), which confirms the linear coordination geometry of Au(I) with cysteine ligands. Spectroscopic methods, including UV-Vis and FTIR, are used to verify ligand binding and oxidation states .
Q. Which spectroscopic techniques are most effective for characterizing Bis(L-cysteinato)gold(I), and what key data points should researchers prioritize?
Key techniques include:
- FTIR Spectroscopy : To identify S-Au bond vibrations (450–550 cm⁻¹) and confirm cysteine coordination.
- NMR Spectroscopy : ¹H and ¹³C NMR to monitor ligand proton environments and assess purity.
- X-ray Absorption Spectroscopy (XAS) : To probe Au(I) coordination geometry and oxidation state. Prioritize comparing experimental data with crystallographic results to resolve ambiguities .
Q. How can researchers design experiments to study the stability of Bis(L-cysteinato)gold(I) under varying physiological conditions?
Stability studies should simulate physiological environments (e.g., pH 4–8, 37°C) and monitor degradation via HPLC or UV-Vis spectroscopy. Include controls with competing ligands (e.g., glutathione) to assess displacement reactions. Time-resolved electrochemical measurements (cyclic voltammetry) can track redox stability .
Advanced Research Questions
Q. What experimental approaches are recommended to investigate the electrochemical behavior of Bis(L-cysteinato)gold(I) in biological systems?
Use cyclic voltammetry in buffered solutions (e.g., phosphate buffer, pH 7.4) to measure redox potentials and electron-transfer kinetics. Pair with computational methods (DFT) to correlate electrochemical data with molecular orbital configurations. Compare results with structurally similar complexes (e.g., D-penicillaminato gold(I)) to identify ligand-specific effects .
Q. How should researchers address contradictions between theoretical predictions and experimental data for Bis(L-cysteinato)gold(I)'s reactivity?
Frame discrepancies within a theoretical framework (e.g., hard-soft acid-base theory) to evaluate ligand-metal interactions. Re-examine assumptions in computational models (e.g., solvent effects in DFT). Validate findings using multiple techniques (e.g., XRD for structure, NMR for dynamic behavior) and cross-reference with studies on analogous gold-thiolate complexes .
Q. What methodologies are suitable for comparative studies of Bis(L-cysteinato)gold(I) and other gold(I)-amino acid complexes?
Adopt a systematic approach:
- Synthesis : Standardize reaction conditions (pH, temperature) across complexes.
- Characterization : Use identical spectroscopic and crystallographic protocols.
- Bioactivity Assays : Compare cytotoxicity (e.g., IC₅₀ in cancer cell lines) and ligand exchange kinetics. Highlight differences in ligand denticity and steric effects .
Q. How can researchers validate the "gold standard" for Bis(L-cysteinato)gold(I)'s pharmacological activity in preclinical studies?
Establish in vitro/in vivo correlation (IVIVC) using:
Q. What crystallographic parameters are critical for resolving ambiguities in Bis(L-cysteinato)gold(I)'s coordination geometry?
Focus on:
- Bond Lengths : Au-S distances (typically 2.2–2.4 Å).
- Bond Angles : Linear coordination (S-Au-S angle ~180°).
- Packing Interactions : Hydrogen-bonding networks influencing stability. Compare with databases (e.g., Cambridge Structural Database) to identify outliers .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on Bis(L-cysteinato)gold(I)?
- Feasible : Ensure access to Au precursors and crystallography facilities.
- Novel : Explore understudied areas (e.g., photodynamic therapy applications).
- Ethical : Adhere to guidelines for handling gold compounds (e.g., waste disposal).
- Relevant : Link to broader themes (e.g., gold-based anticancer agents) .
Q. What strategies mitigate common pitfalls in designing studies on gold(I)-thiolate complexes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
